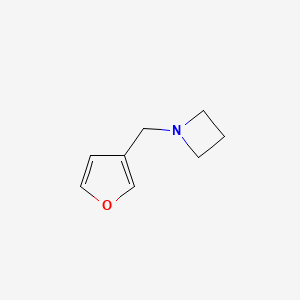
2-Chloro-6-hydrazinyl-4-nitropyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-6-hydrazinyl-4-nitropyridine is a halogenated pyridine derivative known for its unique molecular structure and exceptional purity. This compound has garnered significant interest in scientific research and development due to its versatile potential in various fields .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-6-hydrazinyl-4-nitropyridine typically involves the nucleophilic substitution of halogen atoms in pyridines or their N-oxides by reaction with hydrazine hydrate . This method is effective and well-studied, allowing for the production of substituted hydrazinopyridines under mild conditions.
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves the reaction of halopyridines with hydrazine hydrate, which can be scaled up for larger production .
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-6-hydrazinyl-4-nitropyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The compound can participate in substitution reactions, where the chlorine atom is replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions vary based on the specific conditions and reagents used. For example, oxidation can yield nitro derivatives, while reduction can produce amino derivatives .
Scientific Research Applications
2-Chloro-6-hydrazinyl-4-nitropyridine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Chloro-6-hydrazinyl-4-nitropyridine involves its interaction with specific molecular targets and pathways. The compound’s hydrazine group is highly reactive, allowing it to participate in various chemical reactions that can modify biological molecules. This reactivity makes it a valuable tool in the synthesis of complex molecular structures with potential biological activity .
Comparison with Similar Compounds
2-Chloro-4-nitropyridine: Another halogenated pyridine derivative with similar reactivity and applications.
4-Amino-3-nitropyridine: A compound with a similar structure but different functional groups, leading to distinct chemical properties.
2,6-Dimethyl-4-nitropyridine: A derivative with additional methyl groups, affecting its reactivity and applications.
Uniqueness: 2-Chloro-6-hydrazinyl-4-nitropyridine stands out due to its hydrazine group, which imparts unique reactivity and makes it a versatile compound for various applications in scientific research and industry .
Properties
Molecular Formula |
C5H5ClN4O2 |
|---|---|
Molecular Weight |
188.57 g/mol |
IUPAC Name |
(6-chloro-4-nitropyridin-2-yl)hydrazine |
InChI |
InChI=1S/C5H5ClN4O2/c6-4-1-3(10(11)12)2-5(8-4)9-7/h1-2H,7H2,(H,8,9) |
InChI Key |
BFPBDJPMRLGPTD-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(N=C1NN)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![6,8-Dibromo-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine](/img/structure/B13682386.png)
![6-(Bromomethyl)-8-fluoro-2-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B13682400.png)
![8-Cbz-2-methyl-8-azabicyclo[3.2.1]octan-2-ol](/img/structure/B13682405.png)
![6-Chloro-2-(1,3-dimethyl-4-pyrazolyl)-7-[4-(2-pyrazinylmethyl)-1-piperazinyl]-3H-imidazo[4,5-b]pyridine](/img/structure/B13682406.png)
![5,7-Dichloro-1,2,3,4-tetrahydropyrido[3,4-b]pyrazine](/img/structure/B13682416.png)
![Methyl 3-iodoimidazo[1,2-a]pyridine-5-carboxylate](/img/structure/B13682433.png)

![3-[3,4-Bis(benzyloxy)phenyl]-2-hydroxypropanoic Acid](/img/structure/B13682443.png)

![tert-Butyl (R)-2-[Benzyl(2-chloro-3-phenoxypropyl)amino]acetate](/img/structure/B13682460.png)

